Brevinin-1-RAA1 peptide precursor is a member of the Brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of various frog species. These peptides play a crucial role in the innate immune response, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The Brevinin-1 peptides are characterized by their unique amino acid sequences and structural features that contribute to their biological functions.
Brevinin-1-RAA1 is isolated from the skin of frogs, particularly within the Ranidae family. The first members of this peptide family were discovered in 1992 from Rana brevipoda porsa and have since been identified in several other species, including Hylarana latouchii and Hoplobatrachus rugulosus . The peptides are synthesized as precursors that undergo post-translational modifications to yield the active forms.
Brevinin-1-RAA1 belongs to the antimicrobial peptide class, specifically under the Brevinin superfamily. This classification is based on its structural characteristics and functional properties, which include a high degree of antibacterial activity and a relatively small size, typically around 24 amino acids long. The Brevinin family can be further divided into two main groups: Brevinin-1 (approximately 24 residues) and Brevinin-2 (approximately 33–34 residues) .
The synthesis of Brevinin-1-RAA1 involves several techniques, including molecular cloning and solid-phase peptide synthesis. The precursor is usually obtained from cDNA libraries derived from frog skin. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry are employed for purification and characterization .
The typical approach begins with extracting skin secretions from frogs, followed by RNA isolation and cDNA synthesis. The cDNA is then cloned to identify specific sequences corresponding to antimicrobial peptides. For peptide synthesis, solid-phase methods are often used, allowing for precise control over the amino acid sequence and modifications .
Brevinin-1-RAA1 exhibits a characteristic structure typical of antimicrobial peptides, featuring a cationic nature due to the presence of positively charged amino acids. It contains several invariant residues critical for its activity, including alanine at position 9, cysteine at positions 18 and 24, and lysine at position 23 .
The molecular formula for Brevinin-1-RAA1 can be represented as C₁₁H₁₆N₄O₃S₂ based on its amino acid composition. The secondary structure analysis often reveals significant α-helical content when in solution, which is essential for its interaction with microbial membranes .
Brevinin-1-RAA1 primarily engages in interactions with microbial membranes through electrostatic attraction due to its positive charge. This interaction leads to membrane disruption, resulting in bacterial cell lysis. Additionally, it can bind to lipopolysaccharides (LPS), neutralizing their effects and modulating inflammatory responses .
In vitro studies have demonstrated that Brevinin-1 peptides can inhibit the growth of various pathogens by disrupting their cell membranes or interfering with metabolic processes. The binding affinity to LPS has been quantified using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) assays .
The mechanism by which Brevinin-1-RAA1 exerts its antimicrobial effects involves several steps:
This mechanism is supported by studies showing that alterations in membrane permeability occur upon exposure to Brevinin-1 peptides .
Research indicates that Brevinin-1 peptides exhibit varying degrees of potency against different bacterial strains, with minimum inhibitory concentrations often ranging from low micromolar to nanomolar levels depending on environmental conditions .
Brevinin-1-RAA1 is typically a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH levels but may exhibit varying solubility profiles depending on ionic strength and temperature.
The peptide demonstrates stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. Its antimicrobial activity is retained across a range of temperatures but can diminish when exposed to proteolytic enzymes .
Brevinin-1-RAA1 has potential applications in various fields:
The Brevinin superfamily represents a cornerstone of amphibian innate immunity, first identified in 1992 from the skin secretions of Rana brevipoda porsa (Japanese pond frog) [2] [8]. These cationic, amphipathic peptides constitute one of the most diverse and ubiquitous antimicrobial peptide (AMP) families in ranid frogs, with over 350 documented variants to date [1] [2]. Brevinins are classified into two principal subfamilies: Brevinin-1 (typically 24 residues) and Brevinin-2 (typically 33-34 residues), both characterized by a common C-terminal disulfide-bridged cyclic heptapeptide motif known as the "Rana box" (Cys-(Xaa)₄-Lys-Cys) [2] [10]. This structural feature, though occasionally absent in truncated variants, enhances stability during membrane interactions and contributes to their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses [8] [10].
The evolutionary significance of Brevinins lies in their role as a first-line chemical defense system. Stored in dermal granular glands, these peptides are rapidly deployed upon stress, injury, or microbial challenge through holocrine secretion—a process involving adrenergic stimulation of myocytes surrounding the glands [8] [10]. Functional studies reveal that Brevinins primarily exert their effects via membrane disruption mechanisms, adopting amphipathic α-helical conformations in hydrophobic environments that enable pore formation in microbial membranes through barrel-stave, carpet, or toroidal-pore models [2] [10]. Beyond direct microbicidal activity, certain Brevinin-2 isoforms exhibit immunomodulatory functions such as LPS neutralization and anti-inflammatory effects, though such activities were historically absent in Brevinin-1 peptides until recent discoveries [1] [3].
Brevinin-1-RAA1 derives specifically from the golden crossband frog (Odorrana andersonii), a species endemic to the forest streams and riparian ecosystems of Southeast Asia, including regions of China and Vietnam [6]. This amphibian occupies a unique ecological niche characterized by high humidity, abundant microbial exposure, and predation pressure—environmental factors that likely drive the molecular diversification of its skin peptidome [4] [6]. Within O. andersonii, Brevinin-1-RAA1 is synthesized as a precursor molecule in specialized serous glands distributed across the dorsal and lateral skin surfaces, with secretion triggered by sympathetic nervous system activation [6] [10].
The "RAA" nomenclature designates peptides isolated from Odorrana andersonii, with numerical suffixes indicating isoform variants. Brevinin-1-RAA1 was identified through integrated peptidomic and transcriptomic profiling of skin secretions, wherein mild electrical stimulation facilitated non-lethal peptide collection [6] [8]. Mass spectrometry and cDNA cloning revealed Brevinin-1-RAA1 as a member of the Brevinin-1 family, distinguished by its characteristic length, conserved cysteine residues, and a cationic, hydrophobic primary structure optimized for membrane interactions [6]. Notably, biogeographical isolation of O. andersonii populations has fostered significant peptide polymorphism, with Brevinin-1-RAA1 representing one of several isoform variations that collectively enhance host defense robustness against diverse pathogens [4] [6].
Phylogenetic reconstruction of Brevinin-1 peptides reveals a complex pattern of molecular evolution shaped by gene duplication, positive selection, and functional diversification across Ranidae lineages. Maximum parsimony and neighbor-joining analyses of Brevinin-1 amino acid sequences provide robust support for taxonomic relationships among Eurasian and North American ranid frogs [7] [8] [9]. For instance, cladograms based on Brevinin-1 sequences strongly support a sister-group relationship between Rana dybowskii and Rana pirica, and a close affiliation between Rana okinavana and Rana tsushimensis—findings corroborated by mitochondrial gene analyses [7] [9].
Despite overall sequence hypervariability, four residues remain invariant across >90% of Brevinin-1 peptides: Ala9, Cys18, Lys23, and Cys24 [1] [8]. These residues underpin critical structural and functional properties: The Cys18-Cys24 disulfide bond stabilizes the Rana box, while Lys23 enhances cationic charge for electrostatic interactions with anionic microbial membranes. Pro14 is frequently (though not universally) conserved, introducing a kink that facilitates membrane insertion [2] [8]. Table 1 summarizes conservation patterns across key lineages:
Table 1: Conserved Residues in Brevinin-1 Homologs Across Ranidae Lineages
Species | Conservation (%) of Key Residues | Unique Structural Features |
---|---|---|
Odorrana andersonii (RAA1) | Ala9 (100%), Cys18 (100%), Lys23 (100%), Cys24 (100%) | High net charge (+5) and hydrophobicity index |
Rana dybowskii | Ala9 (100%), Cys18 (100%), Lys23 (100%), Cys24 (100%) | Pro14 substitution in 40% of isoforms |
Hoplobatrachus rugulosus | Ala9 (100%), Cys18 (100%), Lys23 (100%), Cys24 (100%) | Extended C-terminal in Brevinin-1GHd |
Rana esculenta | Ala9 (100%), Cys18 (100%), Lys23 (95%), Cys24 (100%) | Temporin co-expression in secretions |
Sequence divergence is most pronounced in the central and N-terminal regions, driven by pathogen-mediated positive selection (dN/dS >1). This results in clade-specific functional adaptations; for example, Brevinin-1 peptides from Japanese brown frogs (R. japonica group) exhibit enhanced antifungal activity, while those from European R. temporaria show preferential Gram-positive targeting [7] [8]. Brevinin-1-RAA1 clusters phylogenetically with other Odorrana peptides (e.g., Brevinin-1HN1 from Odorrana hainanensis), reflecting their shared biogeographical origins and recent evolutionary divergence [4] [9].
The genetic architecture of Brevinin-1 precursors exhibits a conserved tripartite organization across anurans, yet displays remarkable plasticity in the mature peptide-encoding domain. Genomic and cDNA analyses reveal that Brevinin-1-RAA1 is encoded by a single-copy gene comprising three exons:
The signal peptide is highly conserved (>80% identity across Ranidae), facilitating endoplasmic reticulum targeting during biosynthesis [8] [9]. The acidic spacer domain (pI ~4.0) neutralizes the cationic mature peptide (pI ~10.0) during intracellular storage, preventing premature membrane damage. This domain shows moderate conservation (60–70% identity) but varies in length and amino acid composition between species [6] [10]. Crucially, the mature peptide domain exhibits accelerated nucleotide substitution rates (Ka/Ks >1), indicative of strong positive selection. This hypervariability generates sequence diversity that likely broadens antimicrobial efficacy against evolving pathogens [8] [9].
Table 2: Comparative Genomics of Brevinin-1 Precursor Genes
Genomic Feature | O. andersonii (Brevinin-1-RAA1) | R. esculenta (Brevinin-1E) | H. rugulosus (Brevinin-1GHd) | Functional Implications |
---|---|---|---|---|
Precursor Length (aa) | 70 | 67 | 71 | Determines processing efficiency |
Signal Peptide | MLSLFLLVFLVISLACVNAQA | MVSLLVLLFLVLSACENAQA | MLSLFLLVFLVISLACVNAQA | Conserved ER targeting |
Acidic Spacer | EEEDEEDEDE | EDDEEGEDED | EDEEEDDEDE | Neutralizes mature peptide cytotoxicity |
Proteolytic Site | -KR- | -KR- | -KR- | Furin-mediated cleavage |
Mature Peptide | FLPILAGLAAKVVPALFCKITKKC | FLPVLAGIAAKVVPALFCKITKKC | FLGALFKVASKLVPAAICSISKKC | Hypervariable antimicrobial domain |
Exon Count | 3 | 3 | 3 | Conserved gene structure |
Post-translational processing involves furin-like proteases cleaving at the -KR- site within the trans-Golgi network, releasing the mature peptide for storage in secretory granules [6] [10]. Brevinin-1-RAA1 shares this biosynthetic pathway with other amphibian AMPs, though its precursor exhibits 92% identity in the signal and spacer regions with Hainanenins-1–5 from Odorrana hainanensis, underscoring the close phylogenetic relationship between these species [4] [6]. Comparative genomics further reveals that Brevinin-1 genes in O. andersonii reside in multigene clusters, facilitating concerted evolution and occasional gene conversion events that promote functional diversification while preserving structural integrity [8] [9].
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